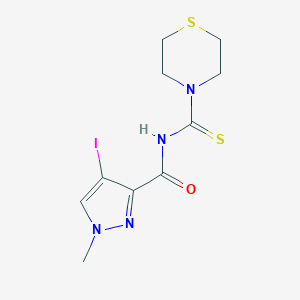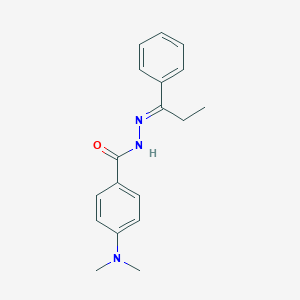![molecular formula C20H24N2O4S B448729 N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B448729.png)
N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfanyl group, an anilino group, and a propanamide backbone, which contribute to its diverse chemical properties.
準備方法
The synthesis of N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the coupling of this intermediate with a propanamide derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles like halides or alkoxides replace the methoxy group. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with other similar compounds, such as:
3-{[3-(4-ethoxyanilino)-3-oxopropyl]sulfanyl}-N-(4-ethoxyphenyl)propanamide: This compound has ethoxy groups instead of methoxy groups, which may affect its chemical properties and biological activities.
3-{[3-(4-chloroanilino)-3-oxopropyl]sulfanyl}-N-(4-chlorophenyl)propanamide:
3-{[3-(4-hydroxyanilino)-3-oxopropyl]sulfanyl}-N-(4-hydroxyphenyl)propanamide: Hydroxy groups can enhance the compound’s solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5g/mol |
IUPAC名 |
3-[3-(4-methoxyanilino)-3-oxopropyl]sulfanyl-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O4S/c1-25-17-7-3-15(4-8-17)21-19(23)11-13-27-14-12-20(24)22-16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
WSVZJRNTHAYFHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B448646.png)
![N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE](/img/structure/B448647.png)
![N-({2-[(4-propylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B448649.png)
![ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448650.png)
![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B448652.png)
![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448654.png)
![4-bromo-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B448656.png)
![1-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B448658.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA](/img/structure/B448659.png)

![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B448661.png)
![4-(dimethylamino)-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B448665.png)

![N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B448667.png)
